molecular formula C9H5BrClNO B15282006 4-Bromo-5-chloro-2-phenyloxazole

4-Bromo-5-chloro-2-phenyloxazole

Cat. No.: B15282006
M. Wt: 258.50 g/mol
InChI Key: VLIAWNHPKYJWFX-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-phenyloxazole (CAS 861440-64-4) is a halogenated oxazole derivative with a molecular formula of C9H5BrClNO and a molecular weight of 258.50 g/mol . This compound is characterized by its distinct structure, which incorporates both bromo and chloro substituents on the oxazole ring, making it a valuable and versatile scaffold in synthetic and medicinal chemistry research. Its primary research application lies in its role as a key synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction, where the bromo substituent can be readily functionalized . The presence of multiple halogen atoms offers orthogonal reactivity, allowing researchers to selectively modify the molecule to create a diverse array of more complex structures for various investigations. As a privileged structure in drug discovery, the phenyloxazole core is found in compounds with a range of biological activities, positioning this halogenated analog as a crucial building block for the development of novel chemical probes and potential therapeutic candidates . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. The product is typically shipped using cold-chain transportation methods to ensure stability .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

4-bromo-5-chloro-2-phenyl-1,3-oxazole

InChI

InChI=1S/C9H5BrClNO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H

InChI Key

VLIAWNHPKYJWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-phenyloxazole typically involves the bromination and chlorination of 2-phenyloxazole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-phenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .

Scientific Research Applications

4-Bromo-5-chloro-2-phenyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-phenyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the oxazole ring can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Bromo-5-chloro-2-phenyloxazole and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Notable Reactivity/Applications
This compound C₉H₅BrClNO 269.51 Br (C4), Cl (C5), Ph (C2) Oxazole Cross-coupling reactions, drug synthesis
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole C₂₂H₁₇BrNO 406.28 Br (C5), Ph (C4, C2), p-tolyl (C2) Dihydrooxazole Crystallographic studies, stereoselective synthesis
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) C₁₂H₁₁BrFN₃S₂ 360.26 Br (C4), F (aryl), SMe (C2) Thiazole High-yield synthesis (96%), antimicrobial activity
5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide C₂₀H₁₁BrCl₂N₂O₂ 462.12 Br (C5), Cl (C2, aryl), benzamide Benzoxazole Potential kinase inhibition, drug discovery

Key Observations:

Substituent Effects: Bromine and chlorine substituents in this compound increase its electrophilicity compared to non-halogenated oxazoles, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, the dihydrooxazole analog () exhibits reduced aromaticity due to ring saturation, altering its reactivity toward cycloadditions . Thiazole derivatives (e.g., compound 4f in ) demonstrate enhanced stability and bioactivity due to sulfur’s electron-withdrawing effects, though their synthesis requires harsher conditions compared to oxazoles .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows halogenation protocols similar to 5-(Bromomethyl)oxazole (), where bromine and chlorine are introduced via electrophilic substitution or metal-halogen exchange .
  • Compound 4f () achieves a 96% yield via hydrazone formation, suggesting that analogous strategies could optimize the synthesis of this compound .

Applications :

  • Benzoxazole derivatives () are prominent in drug discovery (e.g., kinase inhibitors), whereas halogenated oxazoles are preferred in materials science for their electronic properties .

Research Findings and Limitations

  • Structural Insights : X-ray crystallography (e.g., ) confirms that halogenated oxazoles adopt planar geometries, facilitating π-stacking interactions in supramolecular chemistry .
  • Limitations: Direct comparative data on the target compound’s biological activity are absent in the evidence.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 4-bromo-5-chloro-2-phenyloxazole, and how do they resolve structural ambiguities?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For instance, 1H^1H NMR can distinguish phenyl protons (aromatic region: δ 7.2–7.8 ppm) and oxazole protons (δ 8.0–8.5 ppm). Halogen substituents (Br, Cl) cause deshielding and splitting patterns due to anisotropic effects. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 312.92 for C11_{11}H7_{7}BrClNO). Cross-validation with X-ray crystallography (using SHELXL ) resolves ambiguities in regiochemistry, especially between bromo and chloro positions .

Q. What synthetic routes are reliable for preparing this compound?

  • Answer : A common approach involves cyclization of substituted benzaldehyde derivatives. For example, reacting 4-bromo-5-chloro-2-phenyl-1,3-oxazole precursors with brominating agents (e.g., NBS in DMF) under reflux conditions. Glacial acetic acid is often used as a catalyst for cyclization steps, as seen in analogous oxazole syntheses . Solvent choice (e.g., ethanol or DCM) affects yield due to steric hindrance from the phenyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends in halogenated oxazoles like this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic substitution patterns. The bromine atom’s higher electronegativity directs nucleophilic attacks to the 5-chloro position, as shown in analogous benzothiazole systems . Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where the HOMO-LUMO gap correlates with halogen leaving-group ability .

Q. What strategies mitigate contradictions in biological activity data for halogenated oxazoles?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent positioning. For example, 2-phenyl groups enhance lipophilicity, improving membrane permeability, while bromine at position 4 may sterically hinder target binding. Systematic SAR studies using isosteric replacements (e.g., replacing Br with CF3_3) clarify pharmacophore contributions . Dose-response assays in triplicate with controls (e.g., DMSO solubility verification) reduce false positives .

Q. How does crystallographic refinement (e.g., SHELXL) resolve disorder in halogenated oxazole structures?

  • Answer : SHELXL refines disordered halogen positions via PART instructions and anisotropic displacement parameters. For 4-bromo-5-chloro derivatives, partial occupancy modeling distinguishes Br/Cl overlap in electron density maps. Twinning tests (e.g., using Hooft y parameters) address pseudo-symmetry artifacts, common in bulky phenyl-substituted oxazoles .

Methodological Challenges

Q. What experimental design optimizes catalytic cross-coupling of this compound?

  • Answer : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) require ligand screening (XPhos vs. SPhos) to enhance turnover. Solvent polarity (toluene > DMF) minimizes dehalogenation side reactions. Microwave-assisted synthesis (100–120°C, 30 min) improves yields for electron-deficient aryl bromides . Post-reaction analysis via 1H^1H-1H^1H COSY NMR confirms coupling efficiency .

Q. How to address stability issues during storage of halogenated oxazoles?

  • Answer : Light-sensitive bromo/chloro compounds degrade via radical pathways. Store under inert gas (Ar/N2_2) at −20°C in amber vials. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit oxidation. Purity checks via HPLC (C18 column, acetonitrile/water gradient) monitor decomposition .

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